molecular formula C9H6O3 B189817 4H-1-Benzopyran-4-one, 8-hydroxy- CAS No. 16146-63-7

4H-1-Benzopyran-4-one, 8-hydroxy-

Cat. No. B189817
CAS RN: 16146-63-7
M. Wt: 162.14 g/mol
InChI Key: PVSPXXIHUPJDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one, 8-hydroxy- is a flavonoid compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly found in various plants, including fruits, vegetables, and herbs.

Mechanism Of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 8-hydroxy- is not fully understood. However, research suggests that it may exert its therapeutic effects through various pathways. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it may activate certain signaling pathways that induce apoptosis in cancer cells. Furthermore, it may modulate the activity of certain proteins that are involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

4H-1-Benzopyran-4-one, 8-hydroxy- has been found to have various biochemical and physiological effects. It possesses antioxidant properties and may protect cells from oxidative damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory effects and may reduce inflammation in the body. Furthermore, it may modulate the activity of certain proteins that are involved in cell growth and proliferation.

Advantages And Limitations For Lab Experiments

The advantages of using 4H-1-Benzopyran-4-one, 8-hydroxy- in lab experiments include its natural origin, potential therapeutic benefits, and availability. However, there are limitations to using this compound in lab experiments. One limitation is the difficulty in obtaining a pure sample of the compound. Additionally, the compound may have low solubility in certain solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4H-1-Benzopyran-4-one, 8-hydroxy-. One area of interest is the development of novel synthetic methods for obtaining the compound. Additionally, research may focus on the identification of specific molecular targets and pathways that are modulated by the compound. Furthermore, studies may investigate the potential of this compound in combination with other therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 4H-1-Benzopyran-4-one, 8-hydroxy- can be achieved through different methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of appropriate starting materials under specific conditions to obtain the desired compound. On the other hand, extraction from natural sources involves the isolation of the compound from plants that contain it. This method is preferred due to the natural origin of the compound and its potential therapeutic benefits.

Scientific Research Applications

4H-1-Benzopyran-4-one, 8-hydroxy- has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that this compound possesses antioxidant, anti-inflammatory, and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including breast, lung, and colon cancer. Additionally, it has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

CAS RN

16146-63-7

Product Name

4H-1-Benzopyran-4-one, 8-hydroxy-

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

8-hydroxychromen-4-one

InChI

InChI=1S/C9H6O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5,11H

InChI Key

PVSPXXIHUPJDRK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)OC=CC2=O

Canonical SMILES

C1=CC2=C(C(=C1)O)OC=CC2=O

synonyms

4H-1-Benzopyran-4-one, 8-hydroxy-

Origin of Product

United States

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